molecular formula C6H5FN2O2 B2682022 Methyl 5-fluoropyrimidine-4-carboxylate CAS No. 1806334-23-5

Methyl 5-fluoropyrimidine-4-carboxylate

Cat. No. B2682022
CAS RN: 1806334-23-5
M. Wt: 156.116
InChI Key: LFWFFPMDPCNCNF-UHFFFAOYSA-N
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Description

“Methyl 5-fluoropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5FN2O2 . It is a type of fluorinated pyrimidine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 156.12 .

Scientific Research Applications

Novel Drug Design and Cancer Therapy

Methyl 5-fluoropyrimidine-4-carboxylate plays a critical role in the development of anticancer drugs, such as Capecitabine, which is designed to generate 5-fluorouracil (5-FU) selectively in tumors. This process involves a cascade of three enzymes found in high concentrations in the liver and various tumors, enabling selective toxicity towards cancer cells while sparing normal tissue. Capecitabine demonstrates significant safety and efficacy advantages over traditional 5-FU administration, making it a valuable tool in chemotherapy regimens for colorectal cancer and breast cancer (Miwa et al., 1998).

Pharmacogenetic Predictors of Chemotherapy Response

Polymorphisms in the Methylenetetrahydrofolate Reductase (MTHFR) gene affect the clinical response to fluoropyrimidine-based chemotherapy. Studies suggest that MTHFR genetic variants can influence the efficacy and toxicity of treatments involving 5-FU, potentially serving as genomic predictors for tailoring individual chemotherapy regimens (Marcuello et al., 2006; Cohen et al., 2003).

Antiviral Research

The compound's derivatives have shown promise as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle. These findings open up new avenues for the development of antiviral drugs targeting HIV-1 integrase, contributing to the expanding arsenal of treatments for HIV/AIDS (Petrocchi et al., 2007).

Mechanisms of Drug Resistance

Understanding the mechanisms behind resistance to fluoropyrimidines is critical for improving cancer therapy outcomes. Research has identified several mechanisms, including alterations in drug metabolism and target enzyme modifications, that contribute to resistance. This knowledge is essential for developing strategies to overcome resistance and enhance the effectiveness of fluoropyrimidine-based treatments (Aschele et al., 1992).

Mechanism of Action

While the specific mechanism of action for “Methyl 5-fluoropyrimidine-4-carboxylate” is not available, fluorinated pyrimidines like 5-Fluorouracil (5-FU) are known to inhibit RNA- and DNA-modifying enzymes .

Future Directions

Fluorinated pyrimidines are being studied for their potential use in cancer treatment . The use of polymeric fluorinated pyrimidines may enable more precise use of these compounds for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

methyl 5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWFFPMDPCNCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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